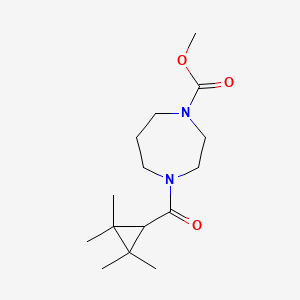
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate, also known as MTCD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTCD is a member of the diazepane family and is known for its unique chemical structure, which makes it a promising candidate for various applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate can inhibit the activity of certain enzymes involved in inflammation and tumor growth, leading to a reduction in these processes.
Biochemical and Physiological Effects:
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has been shown to have a number of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. Additionally, Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has several advantages for use in laboratory experiments, including its high purity and stability, which make it easy to handle and store. However, its relatively high cost and limited availability may present some limitations for researchers.
Direcciones Futuras
There are many potential future directions for research on Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate, including further investigation into its mechanism of action and the development of new therapeutic applications. Additionally, research could focus on the optimization of synthesis methods to improve the yield and purity of Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate, as well as the development of new analogs with improved properties. Overall, Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has significant potential for use in a variety of applications in the field of medicine and biochemistry, making it an exciting area of research for the future.
Métodos De Síntesis
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate can be synthesized using a variety of methods, including the condensation of 1,4-diaminobutane with cyclopropanecarbonyl chloride followed by methylation of the resulting product. This method has been shown to be effective in producing high yields of Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate with relatively high purity.
Aplicaciones Científicas De Investigación
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has been the subject of extensive research in recent years, with a focus on its potential therapeutic applications. Studies have shown that Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate exhibits significant anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Propiedades
IUPAC Name |
methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2)11(15(14,3)4)12(18)16-7-6-8-17(10-9-16)13(19)20-5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVBPFGSTFKMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N2CCCN(CC2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

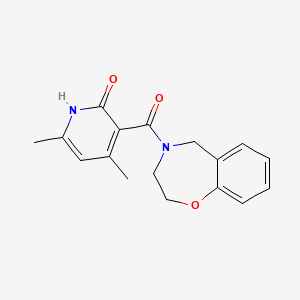
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)
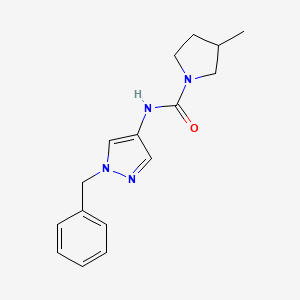
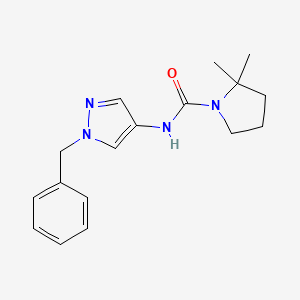
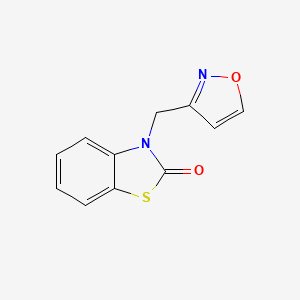
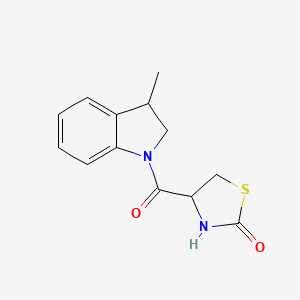
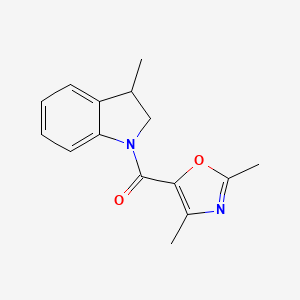
![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)
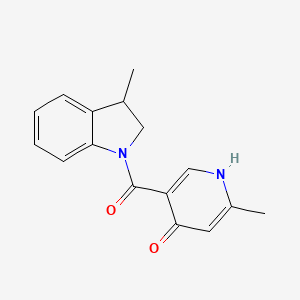
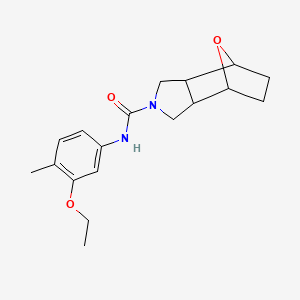
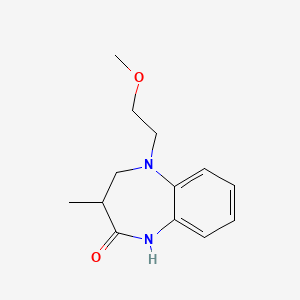
![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)
![3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)